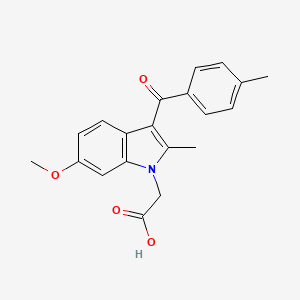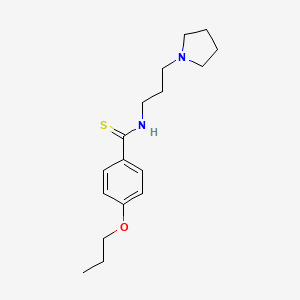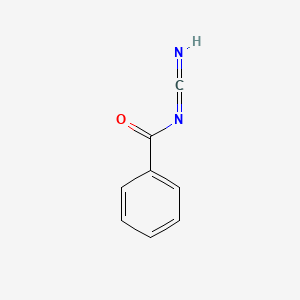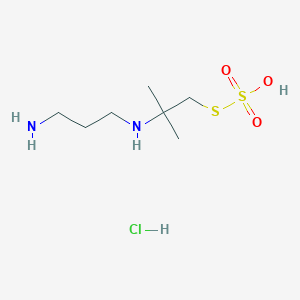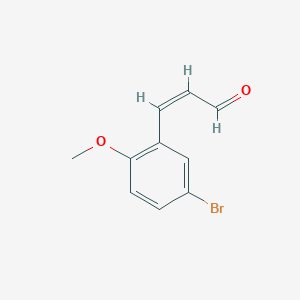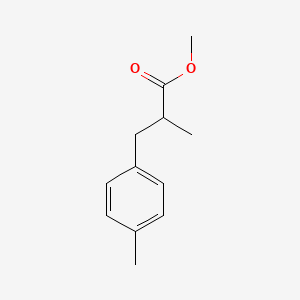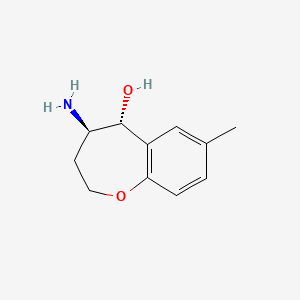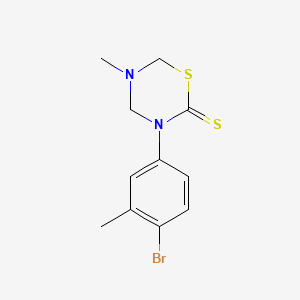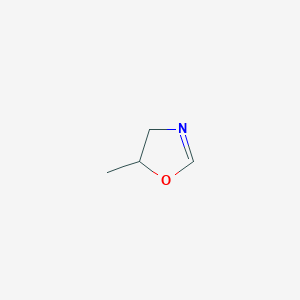
5-Methyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production often utilizes flow synthesis techniques, which offer advantages in terms of safety and product purity. For instance, the use of manganese dioxide packed in a reactor column allows for continuous production without the issues of reagent adherence and blockages typically encountered in batch synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Direct arylation at the C-5 position using palladium-catalyzed reactions in polar solvents.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Palladium catalysts, task-specific phosphine ligands, and polar solvents.
Major Products:
Oxidation: Formation of oxazoles.
Substitution: Formation of arylated oxazoles.
Scientific Research Applications
5-Methyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Incorporated into pharmaceutical compounds for its potential therapeutic effects.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. For instance, the electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is exploited in its biological activities, where it can inhibit specific enzymes or proteins involved in disease pathways .
Comparison with Similar Compounds
Oxazole: Shares the same core structure but lacks the methyl group at the 5-position.
Isoxazole: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
Thiazole: Similar structure but with a sulfur atom replacing the oxygen atom.
Uniqueness: 5-Methyl-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Properties
CAS No. |
30059-45-1 |
|---|---|
Molecular Formula |
C4H7NO |
Molecular Weight |
85.10 g/mol |
IUPAC Name |
5-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C4H7NO/c1-4-2-5-3-6-4/h3-4H,2H2,1H3 |
InChI Key |
CIIILUMBZOGKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


